Declopramide
Overview
Description
Declopramide is a third-generation DNA repair inhibitor that modulates multi-drug resistance . It is a member of the N-substituted benzamide class of DNA repair inhibitors . The molecular formula of Declopramide is C13H20ClN3O .
Molecular Structure Analysis
The molecular weight of Declopramide is 269.77 g/mol . Its IUPAC name is 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
Declopramide has a molecular weight of 269.77 g/mol and a chemical formula of C13H20ClN3O .
Scientific Research Applications
Pharmacokinetics and CNS Toxicity
Declopramide (3-chloroprocainamide) represents a new class of chemosensitizers. It demonstrates significant differences from its structural analog, metoclopramide (MCA), particularly in its interaction with the central nervous system (CNS). Unlike MCA, declopramide does not induce CNS-related side effects at high doses in rats and does not bind to dopamine D2 receptors, which are associated with controlling vomiting. It has rapid serum clearance, lower tissue concentration, and lower oral bioavailability compared to MCA. Interestingly, declopramide shows higher tumor cell absorption rates in vitro and is primarily metabolized to N-acetyl declopramide. These attributes suggest its potential as a clinical sensitizer for radio- and chemotherapy, offering high-dose administration without CNS side effects (Hua, Pero, & Kane, 1999).
Antitumor Activity Comparison
Research comparing declopramide and its metabolite N-acetyl-declopramide indicates both compounds inhibit tumor cell growth. This was observed in vitro in HL60 and K562 cells and in vivo in mice xenografted with human brain astrocytoma. These compounds are presumed to induce DNA strand breaks and apoptosis, demonstrating no acute toxicity or body weight loss in mice. Their antitumor activity was evident in both oral and intramuscular administrations, underlining their potential for clinical use in cancer treatment (Hua, Sheng, Bryngelsson, Kane, & Pero, 1999).
Mechanism of Action for Apoptosis Induction
Declopramide's mechanism for inducing apoptosis involves cytochrome c release into the cytosol and caspase-9 activation in cell lines. It appears to act via a G2/M cell cycle block and potentially through the induction of p53. These findings were consistent across different cell lines, including p53 deficient ones, emphasizing its role in the apoptosis pathway and its potential application in sensitizing cells to radio- and chemotherapies (Olsson, Lindgren, Pero, & Leanderson, 2002).
properties
IUPAC Name |
4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAKZXEBSVURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862460 | |
Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Declopramide is a member of the N-substituted benzamide class of DNA repair inhibitors. There are two possible mechanisms of action of declopramide, with one involving (nuclear localizing factor kappaB) NFkB and the other involving the activation of the caspase cascade via the mitochondrial pathway, both of which lead to cell death (apoptosis). Declopramide may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment. It is proposed that G2/M cell cycle block is induced by pathways other than the protein 53 (p53) pathway. | |
Record name | Declopramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Declopramide | |
CAS RN |
891-60-1 | |
Record name | Declopramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Declopramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECLOPRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/916GJF577D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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